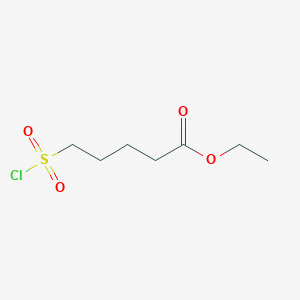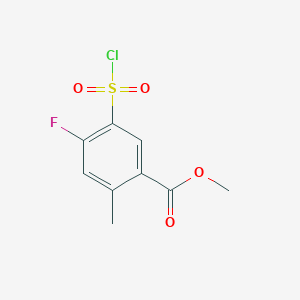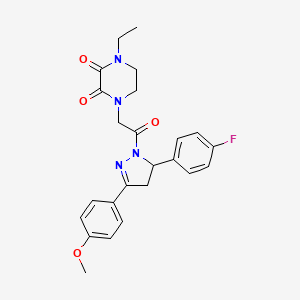
N-(2-hydroxy-2-phenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-phenylpropyl)acetamide is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a hydroxyl group (-OH) and an acetamide group (-NHCOCH3) attached to a phenylpropyl backbone
Wirkmechanismus
Target of Action
N-(2-hydroxy-2-phenylpropyl)acetamide, also known as NA-2, primarily targets Toll-like receptors (TLR-2 and TLR-4) . These receptors are key recognition structures of the immune system and have emerged as potential contributors to inflammation observed in human and rodent models of arthritis .
Mode of Action
NA-2 interacts with its targets, TLR-2 and TLR-4, modulating their activity. This modulation leads to a significant decrease in the expression of TLRs mRNA . The compound’s interaction with these targets results in changes that suppress joint inflammation and related symptoms .
Biochemical Pathways
NA-2 affects the RANKL pathway in collagen-induced arthritis (CIA) model in rats . It also suppresses the TLRs-mediated joint inflammation . The compound’s action on these pathways leads to a decrease in the level of pro-inflammatory markers, IL-1β and TNF-α .
Result of Action
The action of NA-2 results in a significant reversal of deficit seen in body weights of arthritic control group, a parallel decrease in paw edema, and transmission of nociception . Remission of the clinical signs and nociception is associated with improved histology . Furthermore, NA-2 treatment significantly decreases the level of IL-1β and TNF-α in the supernatants of cultured splenocytes .
Biochemische Analyse
Biochemical Properties
N-(2-hydroxy-2-phenylpropyl)acetamide has been found to interact with c-Fos protein and mRNA in the brain of adjuvant-induced arthritic rats . The compound inhibits the expression of c-Fos, an immediate early gene that is overexpressed during peripheral and central noxious conditions .
Cellular Effects
The effects of this compound on cells have been studied in the context of rheumatoid arthritis . The compound has been found to block the development of arthritis-induced c-Fos protein and mRNA expression and peripheral edema . It also significantly reduces the gait deficits which were otherwise observed in the arthritic control group .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of c-Fos protein and mRNA expression . This inhibition can be used as a marker for neuronal activity/excitability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)acetamide typically involves the reaction of 2-phenylpropylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products include 2-phenylpropanoic acid or 2-phenylpropanone.
Reduction: The major product is 2-phenylpropylamine.
Substitution: The major products depend on the substituent introduced, such as 2-chloro-2-phenylpropylacetamide or 2-alkyl-2-phenylpropylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar in structure but lacks the phenylpropyl group.
2-hydroxy-N-phenylacetamide: Similar but with a different substitution pattern on the phenyl ring.
N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which imparts different chemical properties.
Uniqueness
N-(2-hydroxy-2-phenylpropyl)acetamide is unique due to the presence of both a hydroxyl group and an acetamide group on a phenylpropyl backbone
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-8-11(2,14)10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWZMZGUTVVQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507797.png)
![8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507798.png)

![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)




![4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)
![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)
